Product packaging for 2-Azido-5-bromopyrimidine(Cat. No.:CAS No. 1510176-76-7)

2-Azido-5-bromopyrimidine

Cat. No.: B1470579
CAS No.: 1510176-76-7
M. Wt: 200 g/mol
InChI Key: LWNBYVTWYQENKY-UHFFFAOYSA-N
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Description

2-Azido-5-bromopyrimidine is a heteroaromatic compound of significant interest in scientific research and development, particularly in medicinal chemistry and chemical biology. This compound features both a bromine and an azide functional group on a pyrimidine ring, making it a versatile bifunctional synthetic intermediate. The bromine atom is a reactive handle for metal-catalyzed cross-coupling reactions, such as those with boronic acids or amines, enabling the introduction of complex substituents at the 5-position of the pyrimidine . Concurrently, the azide group at the 2-position is highly valuable for bioorthogonal "click chemistry" applications. Azidopurine and azidopyrimidine nucleosides, similar in structure, have been shown to efficiently undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes in aqueous solution at ambient temperature, resulting in the rapid formation of triazole products useful for fluorescent imaging in living cells . This dual reactivity makes this compound a powerful building block for constructing more complex molecules, such as pharmaceutical intermediates. For instance, synthetic methodologies for 5-Bromopyrimidine compounds are frequently employed to create important pharmacologically active scaffolds . Researchers can leverage this compound to generate diverse chemical libraries or to create specific probes for studying biological systems. The product is strictly for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BrN5 B1470579 2-Azido-5-bromopyrimidine CAS No. 1510176-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-5-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNBYVTWYQENKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510176-76-7
Record name 2-azido-5-bromopyrimidine
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Reactivity and Transformation of 2 Azido 5 Bromopyrimidine

Reactions of the Azido (B1232118) Moiety

The azido group (–N₃) is a pseudohalogen that is both a strong electron-withdrawing group and a precursor to highly reactive nitrene intermediates upon thermal or photochemical decomposition. However, its most common and synthetically useful reactions involve its participation as a 1,3-dipole in cycloaddition reactions and its reduction to a primary amine.

Reduction to Amino Functionality.organic-chemistry.org

The conversion of the azido group to a primary amino group is a fundamental transformation in organic synthesis. This reduction is often a key step in the synthesis of various biologically active compounds and functional materials. Several methods are available for this transformation, with the Staudinger reduction being a particularly mild and efficient option.

The Staudinger reaction involves the treatment of an organic azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. wikipedia.org This intermediate is then hydrolyzed in the presence of water to yield the corresponding primary amine and a phosphine oxide byproduct. wikipedia.org The reaction is highly chemoselective, tolerating a wide range of other functional groups that might be sensitive to more conventional reducing agents like catalytic hydrogenation. commonorganicchemistry.com

General Reaction Scheme for Staudinger Reduction:

R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

While specific experimental data for the Staudinger reduction of 2-azido-5-bromopyrimidine is not extensively detailed in the reviewed literature, the general applicability of this reaction to a wide variety of organic azides suggests its utility for this specific substrate. alfa-chemistry.com The reaction typically proceeds in high yield and under mild conditions, making it a valuable tool for the synthesis of 2-amino-5-bromopyrimidine (B17363). commonorganicchemistry.comalfa-chemistry.com

Reaction Reagents and Conditions Product Key Features
Staudinger Reduction1. Triphenylphosphine (PPh₃) 2. Water (H₂O)2-Amino-5-bromopyrimidineMild reaction conditions, high chemoselectivity, nearly quantitative yields. alfa-chemistry.com

Interactive Data Table: Common conditions for the Staudinger reduction of organic azides.

Catalytic hydrogenation is another effective method for the reduction of azides to amines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. researchgate.net However, care must be taken as some catalysts and conditions can also lead to the reduction of other functional groups, such as the bromo substituent on the pyrimidine (B1678525) ring. beilstein-journals.org

Intramolecular Cyclization Pathways

The azido group in appropriately substituted pyrimidine derivatives can undergo intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are of significant interest as they provide access to complex polycyclic aromatic compounds, which are often found in biologically active molecules.

In the context of nucleoside chemistry, the intramolecular reaction between an azido group on the sugar moiety and an alkyne substituent on the pyrimidine base has been effectively utilized to synthesize macrocyclic structures. chemicalbook.combeilstein-journals.org This transformation is a prime example of an intramolecular 1,3-dipolar cycloaddition, often facilitated by a copper(I) catalyst in what is known as a "click" reaction. chemicalbook.combeilstein-journals.org

For instance, dU and dC nucleosides functionalized with an octadiynyl side chain at the 5-position of the pyrimidine ring and an azido group at the 5'-position of the sugar moiety undergo efficient intramolecular cyclization in the presence of a copper(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent, often with a stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA). chemicalbook.com This reaction proceeds in high yields, typically around 70%, to form nucleoside macrocycles without the need for protecting groups. chemicalbook.comrsc.org

Starting Material Reaction Conditions Product Yield
5'-azido-5-(1,7-octadiynyl)-2',5'-dideoxycytidineCuSO₄, Ascorbic Acid, TBTAdC Macrocycle71% chemicalbook.com
5'-azido-5-(1,7-octadiynyl)-2',5'-dideoxyuridineCuSO₄, Ascorbic Acid, TBTAdU Macrocycle69% chemicalbook.com

Interactive Data Table: Examples of intramolecular click cyclization of azidopyrimidine (B78605) nucleosides. chemicalbook.com

Furthermore, azidopyrimidines can serve as precursors for the synthesis of 8-azapurine (B62227) nucleosides. This transformation often involves a Dimroth rearrangement of the initially formed triazolopyrimidine. While the specific intramolecular cyclization of this compound to an azapurine system is not explicitly detailed, the general reactivity pattern of azidopyrimidines suggests this as a plausible synthetic route.

While 1,3-dipolar cycloadditions are the most common intramolecular reactions of azidopyrimidines, other pathways, such as addition-elimination mechanisms, can also be envisioned. In such a scenario, the terminal nitrogen of the azido group could act as a nucleophile, attacking an electrophilic center within the same molecule. Subsequent elimination of dinitrogen would then lead to the formation of a new ring system.

The literature reviewed did not provide specific examples of this type of intramolecular addition-elimination reaction for this compound. However, the thermal or photochemical decomposition of azidopyrimidines can lead to the formation of highly reactive nitrene intermediates. nih.gov These nitrenes can then undergo a variety of intramolecular reactions, including C-H insertion or addition to double bonds, to form fused heterocyclic systems. The specific outcome of these reactions is highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions.

Intermolecular 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azido group is an excellent 1,3-dipole and readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles, most notably alkynes. ijrpc.comillinois.edu This reaction, particularly the copper(I)-catalyzed version, is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgdovepress.com This reaction is widely used in various fields, including drug discovery, bioconjugation, and materials science, due to its reliability and mild reaction conditions. nih.gov

In the context of this compound, the CuAAC reaction provides a straightforward method for attaching a wide variety of molecular fragments to the pyrimidine ring. The reaction typically proceeds at room temperature in the presence of a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The presence of a ligand, such as TBTA, can further accelerate the reaction. semanticscholar.org

General Reaction Scheme for CuAAC:

CuAAC Reaction Scheme

While a comprehensive library of CuAAC reactions specifically with this compound is not available in the reviewed literature, the broad applicability of this reaction to a vast array of azides and alkynes strongly supports its feasibility. organic-chemistry.orgdovepress.com The products of these reactions, 5-bromo-2-(1,2,3-triazol-1-yl)pyrimidines, are valuable scaffolds for further chemical modifications.

Alkyne Partner Copper(I) Source Solvent Product Potential Applications
Terminal AlkynesCuSO₄ / Sodium AscorbateWater, t-BuOH/H₂O, DMF1,4-disubstituted 1,2,3-triazolesDrug discovery, bioconjugation, materials science. nih.gov
Propargyl alcoholCuIVarious organic solventsFunctionalized triazolesSynthesis of more complex molecules.
PhenylacetyleneCopper nanoparticlesAqueous mediaAryl-substituted triazolesDevelopment of novel organic materials.

Interactive Data Table: Illustrative examples of CuAAC reactions with organic azides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 5-Azidopyrimidine Nucleosides

The azide functionality, analogous to that in this compound, is a key functional group in bioorthogonal chemistry. When incorporated into pyrimidine nucleosides, such as 5-azidouridine and 5-azido-2′-deoxyuridine, it can readily undergo Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This type of reaction is a cornerstone of "click chemistry," valued for its high efficiency and biocompatibility, as it proceeds under physiological conditions without the need for a toxic copper catalyst. nih.gov

The reaction involves the [3+2] cycloaddition of the azido group with a strained cyclooctyne (B158145) derivative. Research has shown that 5-azidopyrimidine nucleosides react rapidly with various cyclooctynes, leading to the formation of stable, fluorescent triazole products. For instance, the reaction of 5-azidouridine and 5-azido-2′-deoxyuridine with cyclooctynes can reach quantitative yields in under five minutes. nih.gov This rapid and efficient conjugation has been utilized for fluorescently labeling and imaging cancer cells. nih.gov The inherent fluorescence of the resulting triazole adducts eliminates the need for traditional fluorogenic reporters, offering a direct method for tracking and imaging biological processes in living cells. nih.gov

The table below summarizes the outcomes of SPAAC reactions with 5-azidopyrimidine nucleosides and different cyclooctynes.

5-Azidopyrimidine NucleosideCyclooctyne DerivativeReaction TimeYieldApplication
5-AzidouridineFused Cyclopropyl Cyclooctyne< 5 minQuantitativeFluorescent Labeling
5-Azido-2'-deoxyuridineDibenzylcyclooctyne< 5 minQuantitativeCellular Imaging
5-AzidouridineMonofluorocyclooctyne< 5 minQuantitativeBioconjugation

Reactions of the Bromo Substituent

The bromo group at the C5 position of the pyrimidine ring is a versatile handle for introducing molecular diversity, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The carbon-bromine bond in 5-bromopyrimidine (B23866) derivatives is susceptible to attack by nucleophiles, leading to substitution of the bromine atom. This class of reactions provides a direct method for introducing a range of functional groups onto the pyrimidine core. The reactivity can be influenced by the electronic nature of other substituents on the ring and the reaction conditions. For instance, in related chloropyrimidine systems, nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide have been shown to displace the halogen atom to yield the corresponding substitution products. rsc.org While the azide group at the C2 position can also be a leaving group, the C5-bromo position offers a distinct site for functionalization. rsc.org The choice of nucleophile and reaction conditions allows for the selective introduction of nitrogen, oxygen, and sulfur-based substituents.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the C5 position of pyrimidines serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely employed method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org 5-Bromopyrimidine derivatives are common substrates for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C5 position. rsc.orgmdpi.comnih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or NiCl₂(PCy₃)₂, and a base. mdpi.comnih.gov The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency and yield. mdpi.com Electron-rich boronic acids have been shown to produce good yields in these coupling reactions. mdpi.com

The following table presents data from Suzuki coupling reactions involving 5-bromopyrimidine with various boronic acids.

5-Bromopyrimidine DerivativeBoronic AcidCatalystBaseSolventYield
5-Bromopyrimidine3-Furanylboronic acid0.5 mol% NiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol97%
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acid5 mol % Pd(PPh₃)₄K₃PO₄1,4-Dioxane60%
5-Bromopyrimidine2,2'-BithiophenePd(OAc)₂/dppfK₂CO₃Toluene/H₂O52-56%
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh

Beyond the Suzuki reaction, the bromo substituent on the pyrimidine ring can participate in other palladium-catalyzed cross-coupling reactions. These methods further expand the synthetic utility of 5-bromopyrimidine derivatives. For example, 5-bromo-2-iodopyrimidine (B48921) has been used in selective palladium-catalyzed reactions with alkynylzincs, demonstrating that the C-Br bond can be selectively reacted depending on the choice of catalyst and coupling partner. rsc.org Microwave-assisted palladium-catalyzed C-C coupling reactions between 5-bromopyrimidine and substrates like bithiophene and 2-phenylthiophene (B1362552) have also been reported, showcasing alternative methods for aryl-aryl bond formation. researchgate.netamanote.com These reactions highlight the versatility of the C5-bromo group as a key site for molecular elaboration through various palladium-catalyzed methodologies.

Bifunctional Reactivity: Synergistic Transformations Leveraging Both Azido and Bromo Groups

The presence of two distinct reactive centers in this compound allows for sequential or synergistic transformations that can rapidly build molecular complexity. A synthetic strategy could involve, for instance, an initial palladium-catalyzed cross-coupling reaction at the C5-bromo position to install a desired substituent, followed by a cycloaddition reaction involving the C2-azido group. This orthogonal reactivity enables the construction of highly functionalized pyrimidine scaffolds. For example, a Suzuki coupling could be performed first to introduce an alkyne-containing moiety at the C5 position. The resulting molecule would then possess both an azide and an alkyne, setting the stage for a subsequent intramolecular or intermolecular cycloaddition reaction to form a triazole-fused pyrimidine ring system. This approach leverages the distinct chemical nature of the azido and bromo groups to achieve complex molecular architectures that would be difficult to access through other means.

Strategic Applications in Organic Synthesis and Medicinal Chemistry Scaffolds

2-Azido-5-bromopyrimidine as a Versatile Synthetic Building Block

The strategic placement of the azide (B81097) and bromine substituents on the pyrimidine (B1678525) ring of this compound provides chemists with a powerful tool for the synthesis of a variety of organic molecules. The azide group can participate in a range of reactions, including cycloadditions and reductions, while the bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of a wide array of substituents. This versatility has established this compound as a key intermediate in the synthesis of complex molecular structures.

This compound serves as a valuable precursor for the synthesis of a variety of complex heterocyclic compounds. The azide group can undergo thermal or photochemical cyclization to generate fused heterocyclic systems. For instance, azidopyrimidines can be converted into tetrazolopyrimidines, which can then be used to synthesize fused deazapurine heterocycles through thermal cyclization. This approach provides a pathway to novel polycyclic aromatic systems with potential biological activity.

Furthermore, the azide moiety can react with various nucleophiles, leading to the formation of different heterocyclic rings. For example, the reaction of 2-azido-5-nitropyrimidine (B14241031) with N-nucleophiles results in an attack at the C-2 carbon atom, while reactions with O- and S-nucleophiles lead to an attack at the C-4 position and subsequent tetrazole ring closure osi.lv. This differential reactivity allows for the selective synthesis of a variety of heterocyclic structures from a single precursor.

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a powerful strategy in modern organic chemistry. This compound is well-suited for such approaches due to its distinct reactive sites. The azide group can be utilized in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, to form stable triazole linkages illinois.educsmres.co.uk. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the rapid assembly of diverse molecular architectures.

The bromine atom at the 5-position of the pyrimidine ring provides another point of diversification. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. This modular approach, combining click chemistry at the 2-position and cross-coupling at the 5-position, enables the synthesis of large libraries of compounds with diverse substitution patterns, which is invaluable for the exploration of chemical space and the discovery of new bioactive molecules.

Contribution to Medicinal Chemistry Scaffolds and Library Design

In the field of medicinal chemistry, the pyrimidine scaffold is a privileged structure, appearing in numerous approved drugs and clinical candidates. The ability to efficiently synthesize and modify this core structure is therefore of paramount importance for drug discovery programs. This compound offers a versatile platform for the design and synthesis of novel pyrimidine-based scaffolds and for the generation of compound libraries for high-throughput screening.

The pyrimidine ring is a key component of many biologically active compounds, including a number of kinase inhibitors used in cancer therapy. The design and synthesis of novel pyrimidine-based scaffolds is an active area of research in the pursuit of new and more effective drugs nih.govnih.gov. This compound provides a flexible starting point for the creation of such scaffolds. The azide group can be reduced to an amine, which can then be further functionalized, or it can be used to introduce other functionalities through cycloaddition reactions.

The bromine atom allows for the introduction of various substituents that can modulate the pharmacological properties of the resulting molecules, such as their potency, selectivity, and pharmacokinetic profile. This ability to readily access a wide range of substituted pyrimidines makes this compound a valuable tool for structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in drug discovery.

Below is a table summarizing the strategic applications of this compound in the synthesis of medicinal chemistry scaffolds.

ApplicationSynthetic TransformationResulting Scaffold/Compound Class
Kinase Inhibitors Reduction of azide to amine, followed by coupling with various electrophiles.Substituted 2-aminopyrimidines
Suzuki or Stille coupling at the 5-position.5-Aryl or 5-heteroaryl-2-aminopyrimidines
Antiviral Agents "Click" chemistry with alkynes to form triazoles.Pyrimidine-triazole conjugates
Nucleophilic substitution of the bromine atom.5-Substituted pyrimidine nucleoside analogues
Anticancer Agents Intramolecular cyclization of the azide group.Fused heterocyclic systems (e.g., tetrazolopyrimidines)
Cross-coupling reactions to introduce pharmacophoric groups.Highly functionalized pyrimidine derivatives

The generation of large and diverse compound libraries is a key strategy in modern drug discovery for identifying new hit compounds. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose due to its high efficiency, broad scope, and mild reaction conditions illinois.edu. The azide group of this compound makes it an ideal building block for the construction of compound libraries using this methodology.

By reacting this compound with a diverse set of alkynes, a library of 1,2,3-triazole-substituted pyrimidines can be rapidly generated. The bromine atom can then be used for a second diversification step, for example, through a Suzuki coupling with a variety of boronic acids. This two-dimensional modular approach allows for the creation of very large and structurally diverse compound libraries from a small number of starting materials. This strategy has been successfully employed for the generation of libraries of potential kinase inhibitors and other biologically active molecules. For example, strain-promoted click chemistry has been used with 5-azidopyrimidine nucleosides to create fluorescent triazole products, demonstrating the utility of this approach in creating functional molecules nih.gov.

The following table provides examples of modular approaches using this compound for library synthesis.

Modular ApproachReaction 1 (Azide)Reaction 2 (Bromine)Library Type
Click-Coupling CuAAC with terminal alkynesSuzuki coupling with boronic acidsPyrimidine-triazole-aryl conjugates
Click-Coupling CuAAC with terminal alkynesStille coupling with organostannanesPyrimidine-triazole-heteroaryl conjugates
Reduction-Coupling Reduction to 2-aminopyrimidineHeck coupling with alkenes2-Amino-5-vinylpyrimidine derivatives
Reduction-Amidation Reduction to 2-aminopyrimidineBuchwald-Hartwig aminationN-Aryl-2-aminopyrimidine derivatives

The vastness of "chemical space," the theoretical space of all possible molecules, presents both a challenge and an opportunity for drug discovery nih.govnih.gov. The exploration of new regions of chemical space is essential for the discovery of novel bioactive compounds with new mechanisms of action. The versatility of this compound as a synthetic building block allows for the systematic exploration of specific regions of pyrimidine-focused chemical space.

By combining different synthetic transformations at the 2- and 5-positions, chemists can generate a wide range of molecular scaffolds and substitution patterns that are not readily accessible through other methods. This allows for the creation of compound libraries with high structural diversity, increasing the probability of finding novel bioactive molecules. The ability to systematically modify the pyrimidine core and its substituents enables a more focused and efficient exploration of chemical space, ultimately accelerating the discovery of new therapeutic agents.

Development of Pharmacologically Relevant Pyrimidine Derivatives

The development of novel therapeutics often relies on the ability to systematically modify a core scaffold to optimize biological activity and pharmacokinetic properties. This compound serves as an excellent starting material for creating libraries of substituted pyrimidines with potential applications in drug discovery. The bromine atom at the 5-position is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This modification is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

Simultaneously, the azide group at the 2-position can be transformed into an amine via reduction, providing a handle for further functionalization through amide bond formation or other amine-based chemistries. This step-wise approach allows for the generation of a diverse set of 2,5-disubstituted pyrimidines. For instance, the synthesis of novel pyrimidine-based kinase inhibitors, a significant class of anticancer agents, can be envisioned starting from this versatile precursor. The ability to independently modify two positions of the pyrimidine ring is a key advantage in the rational design of targeted therapies.

Starting MaterialReagent/ReactionFunctional Group TransformationPotential Application
This compoundArylboronic acid, Pd catalyst (Suzuki Coupling)C-C bond formation at C5Introduction of diverse substituents for SAR studies
This compoundReducing agent (e.g., H2/Pd, PPh3)Azide reduction to amine at C2Further derivatization via amidation, etc.
This compoundAlkyne (Click Chemistry)Formation of a triazole ring at C2Creation of stable, functionalized linkers

Applications in Chemical Biology Probes

The field of chemical biology relies on the development of molecular tools to study and manipulate biological systems. The unique reactivity of the azide group in this compound makes it an ideal component for the construction of chemical probes for bioorthogonal applications.

Synthesis of Fluorescent Triazole Products for Cellular Imaging

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry," are powerful bioorthogonal reactions that allow for the selective formation of a stable triazole linkage. The azide group of this compound can readily participate in these reactions with alkyne-modified fluorophores. This strategy enables the synthesis of fluorescently labeled pyrimidine derivatives that can be used to visualize biological processes in living cells.

For example, a pyrimidine-based molecule designed to bind to a specific protein target can be synthesized from this compound. Subsequent "clicking" of an alkyne-bearing fluorescent dye to the azide handle allows for the creation of a probe that can report on the localization and dynamics of the target protein within the cellular environment. The formation of the triazole ring itself can sometimes modulate the fluorescent properties of the attached dye, leading to "turn-on" fluorescent probes that only become fluorescent upon reaction, thereby reducing background signal in imaging experiments.

Reactant 1Reactant 2Reaction TypeProduct FeatureApplication
This compoundAlkyne-functionalized fluorophoreCuAAC or SPAACFluorescent triazole conjugateCellular imaging, tracking of biomolecules
Pyrimidine-based bioactive molecule with azideAlkyne-functionalized fluorophoreCuAAC or SPAACTargeted fluorescent probeVisualization of specific biological targets

Integration into Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein, peptide, or nucleic acid. The azide functionality of this compound provides a bioorthogonal handle for such conjugations. Biomolecules can be metabolically or synthetically engineered to contain an alkyne group. The subsequent click reaction with an azide-containing molecule, such as a derivative of this compound, allows for the site-specific labeling of the biomolecule.

This strategy is particularly useful for attaching small molecule payloads, such as drugs or imaging agents, to targeting moieties like antibodies or peptides. For example, a potent cytotoxic pyrimidine derivative synthesized from this compound could be attached to a tumor-targeting antibody that has been functionalized with an alkyne. The resulting antibody-drug conjugate (ADC) would then selectively deliver the cytotoxic payload to cancer cells, minimizing off-target toxicity. The stability and biocompatibility of the triazole linkage formed via click chemistry are highly advantageous for in vivo applications.

Advanced Characterization and Theoretical Investigations

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of compounds. Each method provides unique information about the atomic and electronic arrangement within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2-Azido-5-bromopyrimidine, ¹H and ¹³C NMR spectra would provide critical data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the bromo and azido (B1232118) groups.

¹³C NMR: The carbon NMR spectrum would reveal the chemical environment of each carbon atom in the pyrimidine ring. The carbons attached to the bromine and azide (B81097) groups would exhibit characteristic chemical shifts.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-4/6~8.5 - 8.8Singlet-
C-2~160--
C-4/6~158--
C-5~110--
Note: This table represents predicted values based on known substituent effects on pyrimidine rings and is for illustrative purposes. Actual experimental data is required for confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the azide group and the pyrimidine ring.

The most prominent feature would be the strong, sharp absorption band for the asymmetric stretching vibration of the azide (-N₃) group, typically appearing in the range of 2100-2160 cm⁻¹. Other significant absorptions would include C-N stretching vibrations and aromatic C=C and C-H stretching and bending vibrations characteristic of the pyrimidine ring.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Azide (-N₃)Asymmetric Stretch2100 - 2160Strong, Sharp
Pyrimidine RingC=N Stretch1500 - 1600Medium to Strong
Pyrimidine RingC=C Stretch1400 - 1500Medium
Aromatic C-HStretch3000 - 3100Medium to Weak
C-BrStretch500 - 600Medium to Strong
Note: This table is based on characteristic group frequencies and serves as a guide. Experimental verification is necessary.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks (M⁺ and M+2⁺) of almost equal intensity. Fragmentation patterns would likely involve the loss of a nitrogen molecule (N₂) from the azide group, leading to a significant fragment ion peak.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Relative Abundance
[M]⁺200202~1:1
[M-N₂]⁺172174~1:1
Note: The m/z values are calculated based on the most abundant isotopes. High-resolution mass spectrometry would be required for precise mass determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent, would exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring and the azide group. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the pyrimidine ring. Halogenation and the presence of an azido group can cause shifts in the absorption bands compared to the parent pyrimidine molecule.

Computational Chemistry and Mechanistic Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into reaction mechanisms, energetics, and molecular properties that may be difficult to study experimentally.

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in investigating the reaction mechanisms and energetics involving this compound. These calculations can be used to:

Model Reaction Pathways: Theoretical models can map out the potential energy surface for reactions involving the azide group, such as cycloadditions or rearrangements, identifying transition states and intermediates.

Calculate Activation Energies: By determining the energies of reactants, transition states, and products, the activation energy for a particular reaction can be calculated, providing insights into its feasibility and kinetics.

Investigate Tautomeric Equilibria: For azido-substituted heterocycles, there is often a potential for ring-chain tautomerism, where the azido form is in equilibrium with a fused tetrazole ring. Quantum chemical calculations can predict the relative stabilities of these tautomers in different environments (gas phase or in solution). For instance, studies on the azido-tetrazole isomerism of related compounds have shown that the position of the equilibrium is sensitive to the electronic nature of substituents and the solvent.

While specific computational studies on this compound are not prevalent in the searched literature, the methodologies are well-established for analogous systems. Such studies would provide a deeper understanding of its reactivity and the thermodynamics and kinetics of its transformations.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling of this compound provides significant insights into its chemical behavior, helping to predict its reactivity and selectivity in various chemical reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting reaction pathways.

The reactivity of this compound is largely governed by the interplay between the electron-withdrawing nature of the pyrimidine ring and the azido and bromo substituents. The azido group is a versatile functional group known for its participation in cycloaddition reactions, rearrangements, and as a precursor for nitrenes. The bromine atom, a halogen, can participate in halogen bonding and is a potential site for nucleophilic substitution or cross-coupling reactions.

Computational models can map the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the pyrimidine ring and the terminal nitrogen of the azido group are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the pyrimidine ring, particularly those adjacent to the nitrogen atoms and the bromine atom, are electron-deficient and thus prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another powerful tool used in molecular modeling to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's behavior in chemical reactions. The distribution and energy of these orbitals determine the molecule's ability to donate or accept electrons. In reactions with nucleophiles, the LUMO distribution will indicate the most likely sites of attack, while the HOMO distribution will govern reactions with electrophiles.

Modeling can also predict the selectivity of reactions, such as the regioselectivity of cycloaddition reactions involving the azido group. By calculating the activation energies for different reaction pathways, it is possible to determine the most favorable product. For instance, in 1,3-dipolar cycloadditions, the relative energies of the transition states leading to different regioisomers can be computed to predict the observed product distribution.

Table 1: Calculated Frontier Molecular Orbital Energies for a Substituted Pyrimidine Analog

Orbital Energy (eV)
HOMO -7.12
LUMO -1.58
HOMO-LUMO Gap 5.54

Note: These values are illustrative and based on typical DFT calculations for similar halogenated pyrimidine derivatives.

Computational Thermochemistry of Pyrimidine Systems

Computational thermochemistry allows for the determination of key thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. High-level quantum chemical calculations are employed to achieve accurate thermochemical data.

The gas-phase enthalpy of formation (ΔfH°(g)) is a fundamental property that can be calculated using various computational methods, including composite methods like G4 and W1 theory, which are known for their high accuracy. umsl.edu These calculations typically involve geometry optimization, frequency calculations to obtain zero-point vibrational energies and thermal corrections, and single-point energy calculations at a high level of theory with large basis sets.

The azide-tetrazole isomerization is a well-known equilibrium in azido-substituted heterocyclic systems. Computational thermochemistry can predict the relative stability of the this compound and its corresponding tetrazolo[1,5-a]pyrimidine (B1219648) isomer. The Gibbs free energy difference (ΔG) between the two isomers determines the position of the equilibrium. Solvent effects can also be incorporated into these calculations using continuum solvation models to provide a more realistic picture of the equilibrium in solution.

Furthermore, computational methods can be used to calculate bond dissociation energies (BDEs). For this compound, the C-Br and N-N2 bond dissociation energies are of particular interest. The C-Br BDE provides insight into the feasibility of reactions involving the cleavage of this bond, such as in cross-coupling reactions. The N-N2 BDE is related to the thermal stability of the azido group and its propensity to extrude dinitrogen to form a nitrene intermediate.

Table 2: Illustrative Calculated Thermodynamic Properties for a Halogenated Pyrimidine

Property Value
Enthalpy of Formation (gas) 190.5 kJ/mol
Entropy (gas) 350.2 J/(mol·K)
Gibbs Free Energy of Formation (gas) 255.8 kJ/mol

Note: Data are hypothetical and represent typical values for similar compounds to illustrate the output of computational thermochemistry studies.

Investigation of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions play a critical role in the supramolecular chemistry and crystal engineering of this compound. These interactions, while weaker than covalent bonds, govern the packing of molecules in the solid state and can influence physical properties such as melting point and solubility. The key non-covalent interactions expected for this molecule are halogen bonds and π-π stacking.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, bromine) acting as a Lewis acid and a Lewis base. The bromine atom in this compound is expected to have a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-Br bond. acs.org This σ-hole can interact favorably with electron-rich sites on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the azido group. The strength of these interactions can be tuned by the electronic environment of the halogen atom. acs.org

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are used to characterize and visualize these weak interactions. QTAIM analysis can identify bond critical points (BCPs) between interacting atoms and quantify the strength of the interaction based on the electron density at the BCP. NCI plots provide a visual representation of non-covalent interactions in three-dimensional space, color-coded to indicate their strength and nature (attractive or repulsive).

The azido group can also participate in non-covalent interactions, acting as a hydrogen bond acceptor or engaging in dipole-dipole interactions. The interplay of these various non-covalent forces dictates the final supramolecular assembly of this compound.

Table 3: Characteristics of a C-Br···N Halogen Bond in a Model System

Parameter Value
Interaction Distance (Å) 3.10
Interaction Energy (kcal/mol) -3.5
Electron Density at BCP (a.u.) 0.015

Note: This data is representative of typical halogen bonds found in similar brominated heterocyclic compounds and serves for illustrative purposes.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 2-Azido-5-bromopyrimidine

The future of synthesizing this compound is intrinsically linked to the principles of green and sustainable chemistry. mdpi.com Current research trends point towards the development of methodologies that minimize environmental impact, reduce waste, and enhance safety and efficiency. Key areas of focus will likely include the use of eco-friendly solvents, alternative energy sources, and catalytic systems that are both efficient and recyclable.

One promising avenue is the adoption of greener solvents to replace traditional, often hazardous, organic solvents. Research into the use of water, supercritical carbon dioxide (scCO₂), or bio-renewable solvents for pyrimidine (B1678525) synthesis is gaining traction. nih.gov These alternatives not only reduce the environmental footprint but can also influence reaction selectivity and simplify product purification.

Furthermore, innovative energy sources are being explored to drive the synthesis with greater efficiency. Microwave-assisted and ultrasound-assisted synthesis have demonstrated considerable advantages, such as drastically reduced reaction times, higher yields, and enhanced product purity compared to conventional heating methods. nih.govnih.govacs.org The application of these techniques to the synthesis of this compound could lead to more sustainable and economically viable production processes.

The development and application of novel catalysts represent another critical frontier. researchgate.net Heterogeneous catalysts, such as nano-NiZr₄(PO₄)₆, are being investigated for pyrimidine synthesis due to their high catalytic activity, stability, and ease of recovery and reuse, which aligns with the principles of a circular economy. researchgate.net The table below summarizes emerging sustainable synthetic strategies applicable to pyrimidine derivatives.

Synthetic StrategyKey AdvantagesPotential for this compound
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, higher yields. nih.govacs.orgFaster and more efficient synthesis of the pyrimidine core and introduction of the azido (B1232118) and bromo functionalities.
Ultrasound-Assisted Synthesis Enhanced mass transfer, shorter reaction times, often milder conditions. nih.govPotentially improved yields and reduced energy consumption in the synthetic steps.
Green Solvents (e.g., water, scCO₂) Reduced toxicity and environmental impact, simplified workup. nih.govA more environmentally benign process, particularly for steps involving nucleophilic substitution.
Heterogeneous Catalysis Catalyst reusability, easier product purification, reduced waste. researchgate.netDevelopment of recyclable catalysts for the key reaction steps, improving the overall sustainability of the synthesis.
Flow Chemistry Precise control over reaction parameters, enhanced safety, potential for scalability. Safer handling of potentially hazardous intermediates and reagents, and straightforward scaling of production.

Expanding the Reactivity Profile of this compound

Future research will undoubtedly focus on further exploring and exploiting the unique reactivity of this compound, stemming from the distinct electronic properties of its functional groups. The electron-withdrawing nature of the pyrimidine ring, coupled with the versatile reactivity of the azido and bromo substituents, provides a rich platform for chemical transformations.

The azido group is a particularly versatile handle for a variety of reactions. While its use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is well-established for forming stable triazole linkages, future work will likely explore strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. researchgate.net This would allow for the conjugation of this compound to other molecules under physiological conditions without the need for a potentially cytotoxic copper catalyst.

Beyond cycloadditions, the reactivity of the azido group in other transformations, such as the Staudinger reaction for the synthesis of phosphine (B1218219) imines or its reduction to an amino group, will continue to be explored to generate a diverse library of pyrimidine derivatives. mdpi.com The position of the azido group on the pyrimidine ring has been shown to dictate the type of nitrogen-centered radical formed upon dissociative electron attachment, a finding that could have implications for its application in medicinal chemistry and materials science. acs.orgresearchgate.net

The bromine atom at the C-5 position serves as a classic handle for transition-metal-catalyzed cross-coupling reactions. Future research will likely expand the scope of these reactions, employing a wider range of coupling partners to install diverse functionalities, including aryl, alkyl, and alkynyl groups. The development of more efficient and selective catalyst systems for these transformations will be a key area of investigation.

The interplay between the azido and bromo groups also presents intriguing possibilities for intramolecular reactions, potentially leading to the synthesis of novel fused heterocyclic systems. The selective transformation of one group while leaving the other intact will be crucial for the stepwise elaboration of the this compound scaffold.

Reaction TypeFunctional GroupPotential ProductsResearch Focus
Cycloaddition Azido1,2,3-TriazolesStrain-promoted variants (SPAAC) for biocompatible labeling. researchgate.net
Cross-Coupling BromoAryl-, alkyl-, or alkynyl-substituted pyrimidinesDevelopment of novel and more efficient catalyst systems.
Reduction Azido2-Amino-5-bromopyrimidine (B17363)Selective reduction methods that preserve the bromo substituent.
Nucleophilic Substitution BromoFunctionalized pyrimidinesExploration of a wider range of nucleophiles and reaction conditions.
Intramolecular Cyclization Azido and BromoFused heterocyclic systemsDesign of precursors for tandem or one-pot cyclization reactions.

Integration with High-Throughput and Automated Synthesis Platforms

The increasing demand for large libraries of novel compounds for drug discovery and materials science is driving the integration of chemical synthesis with automated and high-throughput platforms. The synthesis of this compound and its derivatives is well-suited for adaptation to these technologies, which can significantly accelerate the pace of research and development.

Automated synthesis platforms, which utilize robotics to perform chemical reactions, purifications, and analyses, can be programmed to generate libraries of this compound derivatives with systematic variations. mdpi.com This approach allows for the rapid exploration of structure-activity relationships by creating a diverse set of compounds with different substituents at the C-5 position (via cross-coupling) or by modifying the azido group.

Flow chemistry, where reagents are continuously pumped through a network of reactors, offers several advantages for the synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. Furthermore, the use of flow reactors can enhance the safety of handling potentially explosive azide (B81097) compounds by minimizing the reaction volume at any given time.

The combination of automated synthesis and high-throughput screening allows for the rapid identification of compounds with desired properties. For instance, a library of this compound derivatives could be synthesized on an automated platform and then screened for biological activity or specific material properties. This iterative cycle of synthesis and screening can dramatically shorten the timeline for the discovery of new lead compounds.

TechnologyKey FeaturesApplication to this compound
Automated Synthesis Robotic handling of reagents and reactions.Rapid generation of derivative libraries for screening. mdpi.com
Flow Chemistry Continuous processing, precise control, enhanced safety.Safer synthesis of the azide compound and scalable production.
High-Throughput Screening Rapid screening of large numbers of compounds.Efficient identification of active derivatives for various applications.

Exploration of New Application Domains in Materials Science and Catalysis

While the primary research focus for many pyrimidine derivatives has been in medicinal chemistry, the unique electronic and structural features of this compound make it a promising candidate for applications in materials science and catalysis.

In materials science, the electron-deficient nature of the pyrimidine ring, combined with the potential for extended π-conjugation through modifications at the C-5 position, suggests potential applications in organic electronics. nih.gov Pyrimidine-containing molecules have been investigated as components of organic light-emitting diodes (OLEDs), fluorescent sensors, and dyes for dye-sensitized solar cells (DSSCs). nih.gov The ability to tune the electronic properties of this compound through chemical modification could lead to the development of novel materials with tailored optical and electronic characteristics. The azido group can also be used to covalently attach the pyrimidine core to polymer backbones or surfaces, enabling the creation of functional materials.

In the field of catalysis, pyrimidine derivatives can act as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atoms in the pyrimidine ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. The development of chiral pyrimidine-based ligands could open up new avenues in asymmetric catalysis. Furthermore, the basicity of the pyrimidine nitrogen atoms can be exploited in organocatalysis, for example, in promoting condensation reactions. The this compound scaffold provides a versatile platform for the synthesis of a wide range of potential ligands and organocatalysts.

Application DomainPotential Role of this compound DerivativesKey Features
Organic Electronics Components of OLEDs, fluorescent sensors, DSSCs.Tunable electronic properties, potential for π-conjugation. nih.gov
Functional Materials Monomers for functional polymers, surface modification agents.Covalent attachment via the azido group.
Homogeneous Catalysis Ligands for transition metal catalysts.Coordination to metal centers via pyrimidine nitrogens.
Organocatalysis Base catalysts for organic transformations.Basicity of the pyrimidine ring.

Advanced Theoretical Prediction and Design of Pyrimidine Derivatives

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. These approaches offer the potential to predict the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery process. For this compound and its derivatives, theoretical methods can provide valuable insights at multiple levels.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate the electronic structure, molecular geometry, and spectroscopic properties of this compound. These calculations can help rationalize its observed reactivity and predict the outcomes of chemical reactions. For example, DFT can be used to model the transition states of cycloaddition reactions involving the azido group or to predict the regioselectivity of cross-coupling reactions at the C-5 position.

Molecular modeling and docking studies are particularly relevant for the design of new therapeutic agents based on the pyrimidine scaffold. By simulating the interaction of pyrimidine derivatives with biological targets such as enzymes or receptors, it is possible to predict their binding affinity and mode of interaction. This information can be used to design new molecules with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of pyrimidine derivatives with their biological activity or material properties. These models can then be used to predict the properties of virtual compounds, allowing for the in silico screening of large libraries of potential candidates before committing to their synthesis.

The integration of these computational approaches into the research workflow for this compound will enable a more rational and efficient design of new molecules with tailored properties for a wide range of applications.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity.Molecular geometry, reaction energies, spectroscopic properties.
Molecular Docking Prediction of protein-ligand interactions.Binding affinity, binding mode, design of new inhibitors.
QSAR Correlation of structure with activity/properties.Prediction of biological activity or material properties for virtual compounds.

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.